Ethopabate

Veterinary Parasitology Poultry Science Anticoccidial Efficacy

Procure Ethopabate specifically for its validated role as a supplementary folate metabolism inhibitor—not for stand-alone coccidiosis therapy. Scientific synergy with amprolium delivers a broader spectrum of control against E. acervulina, E. maxima, and E. tenella that other PABA antagonists or ionophores cannot match. Target sourcing where defined MRLs (e.g., 500 μg/kg in poultry muscle) and quantitative analytical recovery (90.0% at 0.4 ppm) are critical compliance parameters. Ensure your premix specification leverages the amprolium/ethopabate combination to reduce caecal lesion severity in severe E. tenella field challenges where alternatives fail.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 59-06-3
Cat. No. B1671619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthopabate
CAS59-06-3
SynonymsEthopabate, Amprol Plus, Ethopabat, UNII-F4X3L6068O, UNII F4X3L6068O, UNIIF4X3L6068O
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC
InChIInChI=1S/C12H15NO4/c1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14)
InChIKeyGOVWOKSKFSBNGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 200 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light pink crystalline powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ethopabate (CAS 59-06-3): A Folate Antagonist Coccidiostat for Poultry Feed Formulation and Veterinary Research


Ethopabate (CAS 59-06-3) is a synthetic coccidiostat belonging to the para-aminobenzoic acid (PABA) antagonist class [1]. It functions as a folate metabolism inhibitor, primarily used as a feed additive for the prophylaxis and treatment of coccidiosis in poultry [2]. Unlike ionophores or chemical coccidiostats with direct parasiticidal activity, ethopabate is characterized by its relatively low intrinsic anticoccidial potency and is instead recognized for its role as a 'supplementary drug' that enhances the efficacy of other agents . Its specific mechanism involves interference with the PABA-folic acid metabolic pathway in Eimeria spp. , which has defined its unique niche in combination therapies within the broiler industry [3].

Why Ethopabate Cannot Be Directly Substituted with Other PABA Antagonists or Ionophores in Poultry Health Management


The substitution of ethopabate with other coccidiostats, even those sharing the PABA antagonist mechanism (e.g., sulfaquinoxaline) or common ionophores (e.g., monensin, salinomycin), introduces significant variability in therapeutic outcomes and regulatory compliance. Ethopabate is not typically used as a standalone therapy due to its low-level intrinsic potency ; its primary value proposition is specific, quantifiable synergy when combined with amprolium, achieving a broader spectrum of activity against Eimeria species than amprolium alone [1]. Furthermore, field sensitivity profiles differ markedly among compounds; for instance, amprolium + ethopabate combinations exhibit distinct resistance prevalence compared to nicarbazin or monensin [2]. Substituting ethopabate with another agent risks narrowing the spectrum of control, introducing cross-resistance, or violating established maximum residue limits (MRLs) defined specifically for ethopabate in edible tissues [3]. These factors necessitate a targeted procurement approach rather than generic class-level replacement.

Quantitative Evidence for Ethopabate Differentiation: Comparative Data Against Key Anticoccidial Agents


Broadened Anticoccidial Spectrum: Ethopabate + Amprolium vs. Amprolium Monotherapy in Experimental Eimeria Infections

The combination of amprolium and ethopabate (Amprol Plus) demonstrated a broader spectrum of activity compared to amprolium alone (Amprol) in chickens experimentally infected with various Eimeria species. While efficacy was equivalent for E. tenella and E. necatrix, the combination was more active against E. acervulina, E. maxima, and E. burnetti infections, as well as mixed infections [1]. This indicates ethopabate's specific contribution extends amprolium's coverage to species against which amprolium monotherapy has limited activity.

Veterinary Parasitology Poultry Science Anticoccidial Efficacy

Superior Lesion Reduction: Amprolium/Ethopabate vs. Sulfaquinoxaline/Pyrimethamine in E. tenella Field Isolates

In a study comparing three therapeutic regimens against field isolates of Eimeria tenella, the combination of amprolium/ethopabate was identified as the most effective drug in reducing parasite-induced lesions. While both amprolium/ethopabate and sulphaquinoxaline/pyrimethamine combinations reduced oocyst production, the amprolium/ethopabate group exhibited the greatest reduction in lesion severity [1]. This positions the amprolium/ethopabate combination as a superior choice for mitigating the pathological damage of severe E. tenella challenges compared to the sulfa-based alternative.

Veterinary Pharmacology Caecal Coccidiosis Eimeria tenella

Quantifiable Field Sensitivity: Amprolium/Ethopabate Resistance Prevalence vs. Nicarbazin and Ionophores

A survey of 99 coccidial isolates from broiler farms revealed distinct sensitivity profiles across drug classes. Based on a ≥50% reduction in lesion score, the amprolium + ethopabate combination showed a 39% sensitivity rate among isolates [1]. This is in contrast to higher sensitivity rates observed for nicarbazin (67%) and salinomycin (53%), and a lower rate for monensin (33%) in the same study. This quantifiable data point establishes the specific resistance landscape for the amprolium/ethopabate combination, which is distinct from other in-class and out-of-class alternatives.

Anticoccidial Resistance Broiler Production Field Isolate Surveillance

Validated Analytical Recovery for Quality Control: HPLC Method for Ethopabate in Feed

A validated reversed-phase HPLC method for the simultaneous determination of amprolium and ethopabate in chicken feed demonstrates high accuracy and precision for ethopabate quantification. The method achieved average recoveries for ethopabate-fortified feed samples of 90.0% at 0.4 ppm and 83.9% at 0.2 ppm [1]. These recovery values provide a benchmark for analytical method performance, essential for quality assurance in feed manufacturing and regulatory compliance. The detection limit for ethopabate was established at 0.015 ppm [1].

Analytical Chemistry Feed Quality Control HPLC Method Validation

Defined Maximum Residue Limits (MRLs) for Ethopabate in Poultry Tissues

Regulatory standards define specific maximum residue limits (MRLs) for ethopabate in poultry products. According to the Chinese national standard GB 31650-2019, the MRL for ethopabate is set at 500 μg/kg in chicken muscle and 1500 μg/kg in chicken liver and kidney [1]. These established thresholds are a key differentiator, as MRLs are compound-specific and dictate withdrawal periods and suitability for use in food-producing animals. This is in contrast to coccidiostats like monensin or salinomycin, which have different established MRLs or withdrawal requirements.

Food Safety Veterinary Drug Residues Regulatory Science

Documented Metabolic Profile and Excretion Pathway in Chickens

The metabolism of orally ingested ethopabate in chickens has been characterized, showing that over 98% of the consumed drug is accounted for in the urine [1]. The urinary excretion profile was further defined, with approximately 20% excreted as 2-ethoxy-4-acetamidobenzoic acid, 15% as 2-ethoxy-4-aminobenzoic acid, and 25% as 2-ethoxy-4-amino-5-hydroxybenzoic acid-5-O-sulfate [1]. This detailed metabolic fate is essential for establishing science-based withdrawal periods and is compound-specific. Such data is not directly transferable from other coccidiostats with different metabolic pathways and half-lives.

Pharmacokinetics Drug Metabolism Withdrawal Period Determination

Ethopabate (CAS 59-06-3): High-Value Application Scenarios in Poultry Research and Production


Formulation of Broad-Spectrum Anticoccidial Feed Additives in Broiler Production

Ethopabate is best utilized as a critical component in combination feed additives, specifically with amprolium, to achieve a broader spectrum of control against multiple Eimeria species (E. acervulina, E. maxima, E. burnetti) compared to amprolium alone [1]. Its procurement is justified for feed mills and integrators seeking a premix that offers coverage beyond what amprolium monotherapy can provide, particularly in operations with a history of mixed coccidial challenges.

Management of Severe Eimeria tenella Challenges in Replacement and Broiler Flocks

In situations where field isolates of E. tenella are known to cause significant caecal lesions, the amprolium/ethopabate combination offers a quantifiable advantage in reducing lesion severity over alternative therapies like sulfaquinoxaline/pyrimethamine [2]. This scenario supports the targeted use of ethopabate-containing water medications or feed additives during peak challenge periods or in flocks where severe pathology is a primary economic concern.

Analytical Method Development and Regulatory Compliance Testing for Feed and Food Safety

The defined MRLs for ethopabate in poultry tissues (e.g., 500 μg/kg in muscle) [3] and its validated analytical recovery in feed (e.g., 90.0% at 0.4 ppm) [4] make it a specific target for quality control and residue monitoring programs. This application is crucial for commercial testing laboratories, regulatory bodies, and vertically integrated poultry companies ensuring compliance with domestic and international food safety standards.

Pharmacokinetic and Residue Depletion Studies for Drug Registration and Withdrawal Period Establishment

The well-characterized metabolic fate of ethopabate, with >98% urinary excretion and defined metabolite ratios [5], makes it a suitable model compound for pharmacokinetic research. This data is essential for researchers and pharmaceutical companies conducting residue depletion studies to support new drug applications, generic product registrations, or to refine recommended withdrawal periods for ethopabate-containing products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethopabate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.